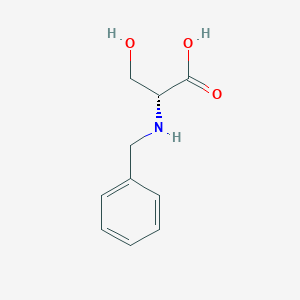

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Overview

Description

®-2-(Benzylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzylamino)-3-hydroxypropanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as an epoxide or a halohydrin. One common method involves the ring-opening of an epoxide with benzylamine under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of ®-2-(Benzylamino)-3-hydroxypropanoic acid may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted amines.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of (R)-2-(Benzylamino)-3-hydroxypropanoic acid is in the development of anticonvulsant drugs. This compound has been studied for its efficacy in treating partial-onset seizures and other forms of epilepsy. Notably, it is a precursor to lacosamide, a clinically approved anticonvulsant that acts as an NMDA glycine-site antagonist and enhances sodium channel inactivation .

Case Study: Lacosamide

- Mechanism of Action : Lacosamide selectively enhances sodium channel inactivation and modulates collapsin response mediator protein-2, which contributes to its anticonvulsant properties .

- Clinical Trials : Lacosamide has undergone extensive clinical trials for epilepsy and has shown promise in treating conditions such as migraine, diabetic neuropathy, fibromyalgia, and osteoarthritis .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound derivatives has revealed that modifications at specific sites can significantly influence anticonvulsant activity. Studies have demonstrated that small non-polar substituents at the 3-oxy site enhance seizure protection while larger groups reduce efficacy .

Key Findings :

- Substituent Effects : The introduction of non-bulky hydrophobic groups at the 3-oxy position retains anticonvulsant activity in rodent models .

- Comparative Efficacy : Certain derivatives have shown improved efficacy compared to traditional anticonvulsants like phenobarbital and phenytoin .

Synthesis and Purification Processes

The synthesis of this compound involves several steps, including acylation and amination reactions. Various methods have been developed to enhance the yield and purity of this compound.

Synthesis Steps :

- Acylation : Reacting (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride to form (R)-2-acetamido-3-hydroxypropanoic acid.

- Amination : Further reaction with benzylamine in the presence of suitable bases yields the final product .

Purification Techniques :

- Methods such as crystallization and chromatography are employed to achieve high purity levels necessary for pharmacological studies .

Pharmacological Insights

Recent studies have highlighted the pharmacological potential of various derivatives of this compound beyond anticonvulsant activity. These compounds have been evaluated for their effects on sodium channels and their potential use in treating other neurological disorders.

Pharmacological Activities :

- Compounds derived from this compound exhibit significant sodium channel modulation, which is crucial for managing hyperexcitability in neurological conditions .

- Some derivatives show promise in enhancing the protective indices compared to established antiseizure medications, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of ®-2-(Benzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity, allowing it to modulate biochemical pathways effectively.

Comparison with Similar Compounds

Similar Compounds

(S)-2-(Benzylamino)-3-hydroxypropanoic acid: The enantiomer of the compound, which may exhibit different biological activity.

3-Hydroxypropanoic acid: Lacks the benzylamino group, resulting in different chemical properties and reactivity.

2-Amino-3-hydroxypropanoic acid: Lacks the benzyl group, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

®-2-(Benzylamino)-3-hydroxypropanoic acid is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a significant role in its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as a serine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. Below is a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.215 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 405.6 ± 40.0 °C |

| Flash Point | 199.1 ± 27.3 °C |

| LogP | 1.10 |

This compound exhibits biological activities primarily through its influence on neurotransmitter systems and metabolic pathways. It has been studied for its potential effects on:

- Neurotransmission : As a serine derivative, it may modulate neurotransmitter release and receptor activity, impacting neurological functions.

- Muscle Performance : The compound is recognized for its ergogenic properties, potentially enhancing physical performance by influencing anabolic hormone secretion and energy supply during exercise .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can enhance physical performance and recovery during exercise. They are believed to:

Neuroprotective Potential

Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by modulating excitatory neurotransmission and reducing excitotoxicity .

Case Studies

- Physical Performance Enhancement : A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives could significantly improve physical performance metrics in athletes, suggesting that this compound could be a valuable ergogenic aid .

- Neurological Applications : Research on serine derivatives has shown promise in neuroprotection, with implications for conditions like Alzheimer's disease. The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation into cognitive enhancement therapies .

Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

- In Vitro Studies : In vitro assays indicate that this compound can enhance the secretion of anabolic hormones, contributing to improved muscle recovery and growth .

- Pharmacological Potential : The compound's structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents against neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(Benzylamino)-3-hydroxypropanoic acid to achieve high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis is critical. A plausible route involves:

- Chiral pool strategy : Starting from L-serine or D-glyceric acid derivatives, introduce the benzylamino group via reductive amination or nucleophilic substitution. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups can prevent side reactions .

- Asymmetric catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) to control stereochemistry during the formation of the α-hydroxy acid backbone .

- Resolution techniques : Post-synthesis, employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate the (R)-enantiomer .

- Example : Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (CAS 7309-54-8) is synthesized via similar methods, emphasizing ester intermediates and deprotection .

Q. Which analytical methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm regiochemistry and stereochemistry. For example, coupling constants () between adjacent protons (e.g., H-2 and H-3) distinguish diastereomers .

- Chiral HPLC : Use columns like Chiralcel OD-H with hexane:isopropanol (80:20) to assess enantiomeric excess (>98% purity target) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO requires m/z 195.0895) .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized forms are stable for months .

- Solvent compatibility : Avoid prolonged exposure to aqueous solutions at pH >8, where hydrolysis of the benzylamino group may occur. Use buffered solutions (pH 4–6) for biological assays .

- Light sensitivity : Protect from UV light using amber vials, as α-hydroxy acids are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Model transition states for key reactions (e.g., amidation, esterification) using Gaussian 15. Compare activation energies of (R)- vs. (S)-configurations to predict stereochemical outcomes .

- Molecular docking : Study interactions with enzymes (e.g., transaminases) to design biocatalytic routes. For example, PubChem’s 3D conformer data (CID 13582194) aids in substrate-enzyme binding analysis .

- Solvent effects : Use COSMO-RS to simulate solubility and stability in polar aprotic solvents (e.g., DMF, THF) .

Q. What strategies resolve contradictions in reported degradation pathways under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 2–12). Monitor degradation products via LC-MS. For example, acidic conditions may cleave the benzyl group, while alkaline conditions promote hydroxyl group oxidation .

- Isotopic labeling : Use -labeled water to track hydrolysis mechanisms at the α-hydroxy acid moiety .

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. How can stereochemical inversion be minimized during derivatization reactions?

- Methodological Answer :

- Protecting group selection : Use bulky groups (e.g., trityl for the hydroxyl, Fmoc for the amine) to sterically hinder racemization .

- Low-temperature reactions : Conduct acylations or alkylations at -20°C to reduce kinetic energy and epimerization .

- Monitoring : Track enantiomeric purity in real-time using inline CD spectroscopy during continuous-flow synthesis .

Properties

IUPAC Name |

(2R)-2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543337 | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-77-4 | |

| Record name | N-(Phenylmethyl)-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106910-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.